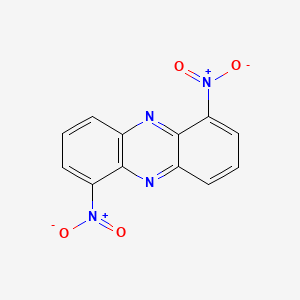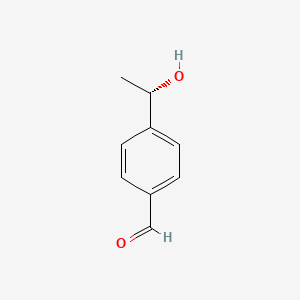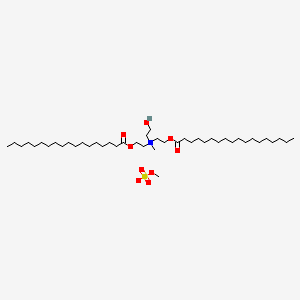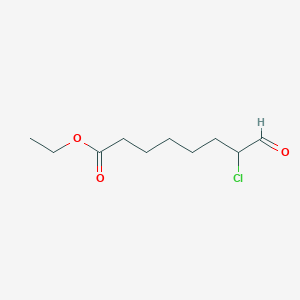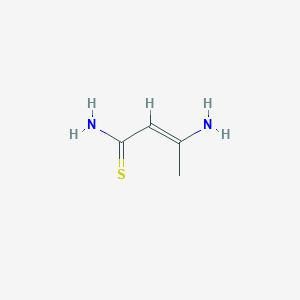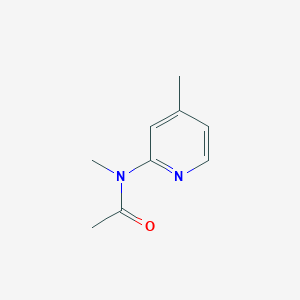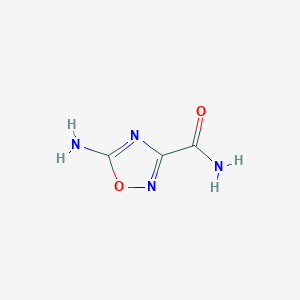
tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a benzyloxycarbonyl-protected amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate typically involves multiple steps, including the protection of amino acids and the formation of the azetidine ring. One common approach is to start with commercially available tert-butyloxycarbonyl-protected amino acids. These protected amino acids are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various synthetic routes.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structural features make it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate include other tert-butyloxycarbonyl-protected amino acids and azetidine derivatives . These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C24H34N2O7 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
tert-butyl (2S)-1-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C24H34N2O7/c1-23(2,3)32-20(28)17(25-22(30)31-15-16-10-8-7-9-11-16)14-19(27)26-13-12-18(26)21(29)33-24(4,5)6/h7-11,17-18H,12-15H2,1-6H3,(H,25,30)/t17-,18-/m0/s1 |
InChI-Schlüssel |
XXDZPOFHAISDCM-ROUUACIJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCN1C(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


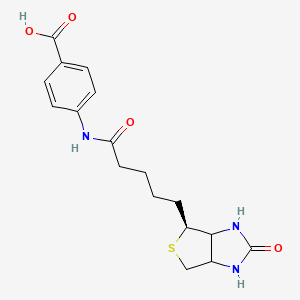
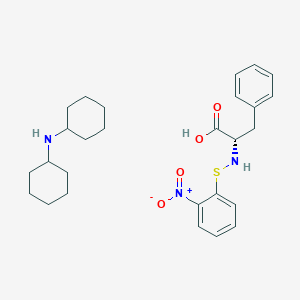
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
